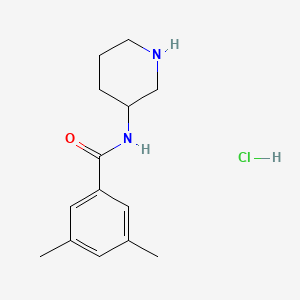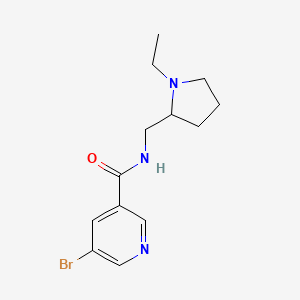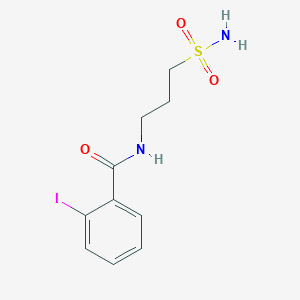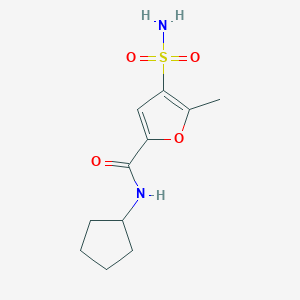
1-(Phenanthren-9-yl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenanthren-9-yl)naphthalen-2-amine is an organic compound with the molecular formula C24H17N This compound is characterized by the presence of a phenanthrene moiety attached to a naphthalene ring through an amine group
Preparation Methods
The synthesis of 1-(Phenanthren-9-yl)naphthalen-2-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the coupling of phenanthrene and naphthalene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dimethylformamide (DMF) are often used.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Phenanthren-9-yl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). Reactions are often carried out at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted derivatives.
Scientific Research Applications
1-(Phenanthren-9-yl)naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(Phenanthren-9-yl)naphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(Phenanthren-9-yl)naphthalen-2-amine can be compared with other similar compounds:
Similar Compounds: Compounds like 9-phenanthrenamine and 2’-(phenanthren-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine share structural similarities.
Uniqueness: The presence of both phenanthrene and naphthalene moieties in this compound gives it unique electronic and steric properties, making it distinct from other related compounds .
Properties
Molecular Formula |
C24H17N |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-phenanthren-9-ylnaphthalen-2-amine |
InChI |
InChI=1S/C24H17N/c25-23-14-13-16-7-1-4-10-19(16)24(23)22-15-17-8-2-3-9-18(17)20-11-5-6-12-21(20)22/h1-15H,25H2 |
InChI Key |
IKQDUVRBDHOIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC4=CC=CC=C4C5=CC=CC=C53)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)





